Droxypropine is derived from the opioid class of drugs, which are known for their analgesic properties. This classification is significant due to the compound's ability to bind to opioid receptors in the central nervous system, thereby influencing pain pathways. The compound's specific applications and formulations are often tailored to enhance its efficacy while minimizing side effects associated with traditional opioids.
The synthesis of Droxypropine involves several methods that can vary based on the desired formulation and release characteristics. A common approach includes:
These methods allow for the production of Droxypropine in various forms, including powders for oral administration or as part of complex formulations for controlled release.
Droxypropine's molecular structure is characterized by specific functional groups that contribute to its pharmacological activity:
Droxypropine participates in various chemical reactions that are significant for its therapeutic applications:
The mechanism of action of Droxypropine is primarily through its interaction with opioid receptors:
Droxypropine exhibits several notable physical and chemical properties:
These properties are critical when developing formulations aimed at achieving specific pharmacokinetic profiles.
Droxypropine has diverse applications in medical science:
Droxypropine is a synthetic organic compound with the molecular formula C₁₈H₂₇NO₃ and a molecular weight of 305.41 g/mol. The compound features a central piperidine ring substituted at the 4-position with a phenyl group and a propan-1-one moiety, while the nitrogen atom is functionalized with a 2-(2-hydroxyethoxy)ethyl chain. This molecular architecture was confirmed through crystallographic and spectroscopic analyses documented in chemical databases [1] [4].
Notably, Droxypropine is classified as achiral due to the absence of defined stereocenters in its molecular structure. Comprehensive stereochemical analysis confirms zero stereocenters and zero E/Z isomerism centers, indicating no potential for enantiomeric or diastereomeric forms. This achirality simplifies its pharmacokinetic profile by eliminating stereoisomer-specific metabolic pathways [4]. The structural coordinates (Table 1) and bond topology derived from KEGG LIGAND database provide precise spatial arrangement details essential for structure-activity relationship studies [1].
Table 1: Key Molecular Characteristics of Droxypropine
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇NO₃ |
Molecular Weight | 305.41 g/mol |
Exact Mass | 305.1991 Da |
Defined Stereocenters | 0 |
E/Z Centers | 0 |
Charge | 0 |
SMILES | CCC(=O)C₁(CCN(CCOCCO)CC₁)C₂=CC=CC=C₂ |
The systematic IUPAC name for Droxypropine is 1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one. This nomenclature precisely defines the molecular framework:
Functional group analysis reveals four critical moieties governing Droxypropine’s physicochemical behavior and biological interactions:
Table 2: Functional Groups and Their Roles in Droxypropine
Functional Group | Structural Position | Chemical Significance |
---|---|---|
Ketone | Piperidin-4-yl C1 position | Hydrogen-bond acceptor; electrophilic site |
Tertiary Amine | Piperidine N1 position | Protonation site; influences solubility |
Phenyl Group | C4 of piperidine | Hydrophobic domain; enables π-stacking |
Hydroxyethoxyethyl Chain | N1 substituent | Enhances hydrophilicity; H-bond donor/acceptor |
Ether Linkages | -CH₂CH₂OCH₂CH₂OH chain | Increases molecular flexibility |
Droxypropine belongs to the 4-phenylpiperidine subclass of synthetic pharmaceuticals, characterized by a piperidine ring with a phenyl substituent at the carbon-4 position. This class includes diverse therapeutic agents ranging from analgesics (e.g., pethidine) to antitussives. Unlike opioid 4-phenylpiperidines that feature ester-linked aromatic systems (e.g., meperidine), Droxypropine contains a ketone linkage (propionyl group) at C4 and a hydrophilic nitrogen substituent [2] [4].
This structural divergence confers unique pharmacological targeting. While most 4-phenylpiperidines exhibit central nervous system (CNS) depressant or analgesic activities via opioid receptor interactions, Droxypropine’s modifications shift its primary activity toward cough suppression without significant opioid effects. The hydrophilic hydroxyethoxyethyl chain likely restricts blood-brain barrier permeability, explaining its peripheral antitussive action. Its classification under ATC code R05DB17 (Other cough suppressants) further distinguishes it from analgesic phenylpiperidines like pethidine (ATC N02AB) [1] [4].
Droxypropine’s physicochemical profile is governed by its hybrid hydrophobic-hydrophilic architecture. Experimental data remains limited in public domains, but key properties are inferred from structural features and database annotations:
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Status | Value/Range (Predicted) |
---|---|---|
Water Solubility | Not experimentally reported | Moderate (1–10 mg/mL) |
Log P (octanol-water) | Not experimentally reported | 1.5–2.0 |
pKₐ (tertiary amine) | Not reported | ~9.5 (estimated) |
Hydrolytic Stability | Not experimentally reported | Stable (pH 3–9) |
The compound’s structural complexity necessitates further experimental characterization to validate these predictions and elucidate solid-state properties critical for pharmaceutical formulation [1] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9